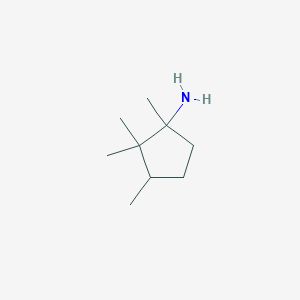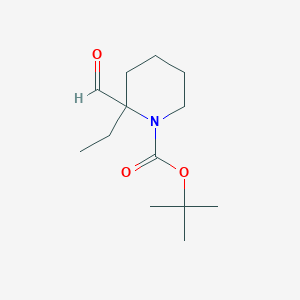
tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl formate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve additional steps such as recrystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride[][4].
Major Products Formed
Oxidation: tert-Butyl 2-ethyl-2-carboxypiperidine-1-carboxylate.
Reduction: tert-Butyl 2-ethyl-2-hydroxypiperidine-1-carboxylate.
Substitution: Various tert-butyl 2-ethyl-2-alkylpiperidine-1-carboxylates depending on the substituent used.
Scientific Research Applications
tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also interact with cellular pathways involved in metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-formylpiperidine-1-carboxylate: Similar structure but lacks the ethyl group.
tert-Butyl 4-formylpiperidine-1-carboxylate: Formyl group positioned differently on the piperidine ring.
tert-Butyl 2-ethylpiperidine-1-carboxylate: Lacks the formyl group.
Uniqueness
tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate is unique due to the presence of both the ethyl and formyl groups on the piperidine ring. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 2-ethyl-2-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-5-13(10-15)8-6-7-9-14(13)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
FBJHDXKMKIHJMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCN1C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


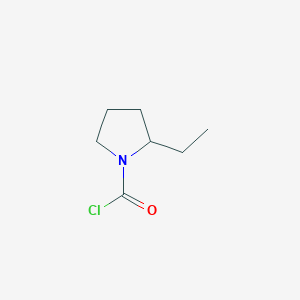
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)
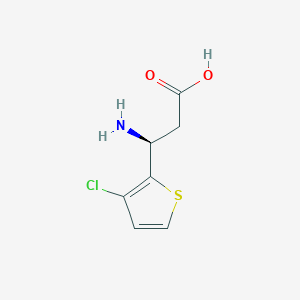

![1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)

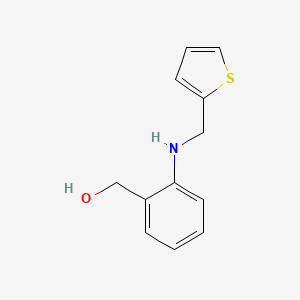
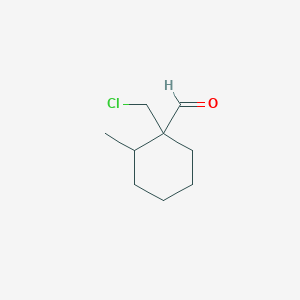
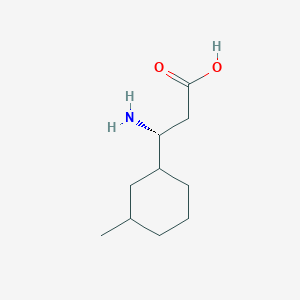
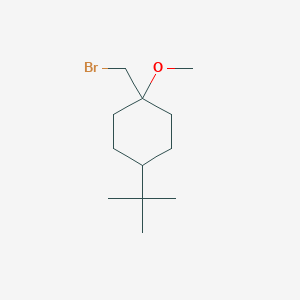
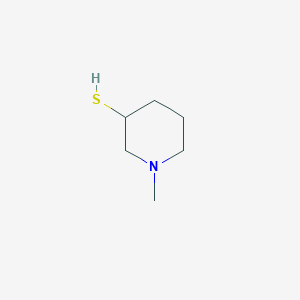
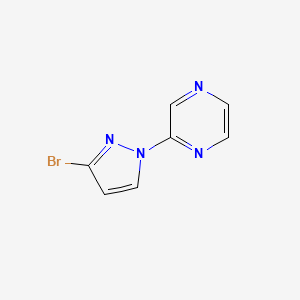
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid](/img/structure/B13317225.png)
